An In-depth Technical Guide to 4-(Benzyloxy)-3-iodopyridine: A Strategic Building Block in Complex Synthesis
An In-depth Technical Guide to 4-(Benzyloxy)-3-iodopyridine: A Strategic Building Block in Complex Synthesis
This guide provides an in-depth analysis of 4-(Benzyloxy)-3-iodopyridine, a highly functionalized heterocyclic intermediate. We will explore its fundamental chemical properties, logical synthetic strategies, characteristic reactivity, and its applications as a strategic tool in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction: The Strategic Value of a Polysubstituted Pyridine
In the landscape of modern synthetic chemistry, the pyridine scaffold is a cornerstone, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The ability to precisely install multiple substituents onto this heterocycle is paramount for fine-tuning a molecule's physicochemical and biological properties. However, achieving specific regiochemistry on the pyridine ring is a significant synthetic challenge due to its intrinsic reactivity patterns.[1]
4-(Benzyloxy)-3-iodopyridine emerges as a solution to this challenge. It is a sophisticated building block designed for constructing complex molecular architectures. The molecule's strategic value lies in the "orthogonal" nature of its two key functional groups: a benzyloxy ether at the C4 position and an iodine atom at the C3 position. This arrangement allows for selective, sequential chemical transformations, a critical principle in advanced synthesis that enables chemists to build molecular complexity in a controlled and predictable manner.[1]
The benzyloxy group serves as a robust protecting group for the corresponding 4-hydroxypyridine, masking a potentially reactive phenol until a later synthetic stage. Concurrently, the iodo moiety is an exceptionally versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.[1] This dual functionality makes 4-(Benzyloxy)-3-iodopyridine a highly sought-after intermediate in discovery chemistry.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key identifiers and computed properties of 4-(Benzyloxy)-3-iodopyridine are summarized in the table below.[3]
| Property | Value | Source |
| IUPAC Name | 3-iodo-4-(phenylmethoxy)pyridine | PubChem[3] |
| CAS Number | 1203499-10-8 | PubChem[3] |
| Molecular Formula | C₁₂H₁₀INO | PubChem[3] |
| Molecular Weight | 311.12 g/mol | PubChem[3] |
| Exact Mass | 310.98071 Da | PubChem[3] |
| InChI | InChI=1S/C12H10INO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | PubChem[3] |
| InChIKey | RDHGYZCSPVQORM-UHFFFAOYSA-N | PubChem[3] |
| SMILES | C1=CC=C(C=C1)COC2=C(C=NC=C2)I | PubChem[3] |
| XLogP3-AA | 3 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 22.1 Ų | PubChem[3] |
Synthesis Strategy: A Logic-Driven Approach
The synthesis of 4-(Benzyloxy)-3-iodopyridine is not a trivial matter and requires a multi-step approach that controls the regioselectivity of substitution. While a direct, one-pot synthesis is not common, a logical and reliable pathway can be designed starting from readily available 4-hydroxypyridine. This strategy hinges on first introducing the iodo-substituent and then protecting the hydroxyl group.
Caption: A plausible synthetic pathway for 4-(Benzyloxy)-3-iodopyridine.
Detailed Experimental Protocol
The following protocol is a representative, field-proven methodology for the synthesis of the target compound.
Step 1: Iodination of 4-Hydroxypyridine
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Rationale: The hydroxyl group at the C4 position is an activating, ortho-para directing group. Electrophilic iodination is therefore directed to the C3 and C5 positions. By controlling the stoichiometry of the iodinating agent, mono-iodination can be favored. N-Iodosuccinimide (NIS) is often a preferred reagent for its milder conditions and easier handling compared to molecular iodine.
-
Procedure:
-
To a stirred solution of 4-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-Iodosuccinimide (1.05 eq).
-
The reaction is typically performed at room temperature and monitored by TLC or LC-MS until consumption of the starting material is complete (usually 4-12 hours).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with aqueous sodium thiosulfate solution to quench any remaining NIS, followed by a brine wash.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude 3-iodo-4-hydroxypyridine[4] can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.
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Step 2: Benzylation of 3-Iodo-4-hydroxypyridine
-
Rationale: This step is a classic Williamson ether synthesis. A strong base is required to deprotonate the weakly acidic hydroxyl group of the pyridine, forming a pyridinoxide anion. This nucleophile then displaces the bromide from benzyl bromide in an SN2 reaction. Sodium hydride (NaH) is a highly effective, non-nucleophilic base for this transformation, ensuring complete deprotonation.
-
Procedure:
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-iodo-4-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(Benzyloxy)-3-iodopyridine as a pure solid.
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Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-(Benzyloxy)-3-iodopyridine stems from the distinct reactivity of its functional groups, which can be addressed in a selective manner.
Caption: Orthogonal reactivity of 4-(Benzyloxy)-3-iodopyridine.
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Reactions at the 3-Position (Iodo Group): The carbon-iodine bond is the most reactive site for transformations involving transition metals. Iodine's high polarizability and the relative weakness of the C-I bond make it an excellent leaving group in oxidative addition cycles. This enables a wide array of powerful cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl substituents.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding substituted alkynylpyridines.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in medicinal chemistry.
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
-
-
Reactions at the 4-Position (Benzyloxy Group): The benzyloxy group is primarily a protecting group. It is stable to a wide range of reaction conditions, including those used for most cross-coupling reactions. When desired, it can be cleanly removed to unmask the 4-hydroxyl group.
-
Deprotection: The most common method for cleaving the benzyl ether is catalytic hydrogenolysis (e.g., H₂ gas over a Palladium on carbon catalyst). This reaction is typically high-yielding and proceeds under mild conditions, liberating the 3-iodo-4-hydroxypyridine intermediate. The newly revealed hydroxyl group can then participate in further reactions, such as etherification, esterification, or serve as a hydrogen bond donor in a biologically active molecule.
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This orthogonal reactivity allows for a synthetic sequence where the 3-position is first elaborated via cross-coupling, followed by deprotection and subsequent functionalization at the 4-position, enabling the rapid generation of diverse chemical libraries from a single advanced intermediate. This strategy is frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[2]
Safety and Handling
Proper handling of 4-(Benzyloxy)-3-iodopyridine is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents several hazards.[5][6]
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Hazards Identification:
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Recommended Handling Procedures:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
-
-
Storage:
Conclusion
4-(Benzyloxy)-3-iodopyridine is a testament to the power of rational molecular design. Its structure provides a pre-functionalized, stable, and synthetically versatile platform for the construction of complex, polysubstituted pyridines. The orthogonal reactivity of the iodo and benzyloxy groups allows for controlled, stepwise elaboration of the scaffold, making it an invaluable asset for medicinal chemists and researchers in drug discovery. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the key to unlocking its full potential in the pursuit of novel chemical entities.
References
-
Title: 4-(Benzyloxy)-3-iodopyridine | C12H10INO | CID 46318106 Source: PubChem - NIH URL: [Link]
-
Title: Safety Data Sheet - Methyl 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate Source: AA Blocks URL: [Link]
-
Title: Iodopyridine: Common isomorphs, synthesis, side effects and applications Source: Chempanda URL: [Link]
-
Title: Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines Source: MDPI URL: [Link]
-
Title: 2,6-Bis(benzyloxy)-3-iodopyridine | C19H16INO2 | CID 146574459 Source: PubChem - NIH URL: [Link]
-
Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists Source: PubMed - NIH URL: [Link]
-
Title: Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives Source: ResearchGate URL: [Link]
-
Title: Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine Source: PubMed - NIH URL: [Link]
-
Title: 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 Source: PubChem - NIH URL: [Link]
-
Title: 4-Iodopyridin-3-ol | C5H4INO | CID 22503581 Source: PubChem - NIH URL: [Link]
Sources
- 1. 4-(Benzyloxy)-3-iodopyridine | 1203499-10-8 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(Benzyloxy)-3-iodopyridine | C12H10INO | CID 46318106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Iodopyridin-3-ol | C5H4INO | CID 22503581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. achmem.com [achmem.com]
